Product packaging for 3-Amino-2'-methylbiphenyl(Cat. No.:CAS No. 400745-54-2; 728864-96-8)

3-Amino-2'-methylbiphenyl

Cat. No.: B2894974
CAS No.: 400745-54-2; 728864-96-8
M. Wt: 183.254
InChI Key: VSKSSQACZWHPED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Amino-Substituted Biphenyl (B1667301) Compounds in Organic Chemistry

Amino-substituted biphenyls are a cornerstone in synthetic organic chemistry, serving as crucial intermediates in the production of a wide array of valuable materials. rsc.org The presence of the amino group (-NH2) imparts specific reactivity to the biphenyl structure, allowing for a range of chemical modifications. rsc.org These compounds are integral to the synthesis of pharmaceuticals, dyes, and materials for organometallic complexes. rsc.org The ability of the amino group to react with aldehydes and ketones to form Schiff bases is a particularly useful characteristic, leading to products with strong electron-donating properties and versatile molecular frameworks. rsc.org

Significance of Biphenyl Scaffolds in Advanced Synthesis and Chemical Transformations

The biphenyl scaffold itself, consisting of two connected phenyl rings, is a fundamental structural motif in many biologically active compounds and advanced materials. rsc.orgbiosynce.comdoaj.org This rigid yet conformationally flexible backbone is found in numerous natural products, marketed drugs, and liquid crystals. rsc.orgwikipedia.org Biphenyl derivatives are key components in the development of organic light-emitting diodes (OLEDs), polymers with enhanced thermal and mechanical properties, and even agricultural products. rsc.orgarabjchem.org The versatility of the biphenyl structure stems from its stability and the various ways it can be functionalized through reactions like electrophilic aromatic substitution. biosynce.com

Research Trajectory and Scope for 3-Amino-2'-methylbiphenyl (B1634778)

Research into this compound has explored its potential in several areas, including medicinal chemistry and materials science. evitachem.com The compound has been investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. evitachem.comnih.gov In materials science, it serves as a building block for creating polymers and other advanced materials. evitachem.com Furthermore, its ability to act as a ligand in coordination chemistry opens up possibilities for its use in catalysis. evitachem.com The specific placement of the amino and methyl groups on the biphenyl rings influences its steric and electronic properties, which in turn dictates its reactivity and potential applications. evitachem.com

Chemical Properties and Synthesis of this compound

The chemical identity of this compound is defined by its molecular formula, C13H13N, and its structure, which consists of a biphenyl backbone with an amino group at the 3-position and a methyl group at the 2'-position. evitachem.comchemicalbook.com

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C13H13N
Molecular Weight 183.25 g/mol
Boiling Point 334.1±21.0 °C (Predicted)
Density 1.057±0.06 g/cm3 (Predicted)
pKa 4.34±0.10 (Predicted)

Source: chemicalbook.com

Several synthetic routes have been developed to produce this compound. A prominent method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst. evitachem.combiosynce.com This method is favored for its mild reaction conditions and high yields. evitachem.com Other synthetic approaches include direct amination of 2'-methylbiphenyl and reactions involving Grignard reagents. evitachem.comsmolecule.com

Reactions and Research Applications

The reactivity of this compound is largely governed by its amino group and the aromatic biphenyl system. The amino group can act as a nucleophile, participating in reactions like acylation and alkylation. smolecule.com The biphenyl structure can undergo further coupling reactions to build more complex molecules. evitachem.com

In research, this compound has been utilized as a precursor in the synthesis of novel compounds with potential therapeutic applications. For instance, it has been incorporated into the basic skeletal structure of N-((2-methyl-[1,1'-biphenyl]-3-yl)methyl)pyrimidin-2-amine derivatives, which have been evaluated for their anti-cancer activity. nih.gov The compound has also been identified as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism, making it relevant in pharmacological studies. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13N B2894974 3-Amino-2'-methylbiphenyl CAS No. 400745-54-2; 728864-96-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-10-5-2-3-8-13(10)11-6-4-7-12(14)9-11/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKSSQACZWHPED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400745-54-2
Record name 400745-54-2
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Chemical Reactivity and Reaction Mechanisms of 3 Amino 2 Methylbiphenyl

Elucidation of Reaction Pathways

The reactivity of 3-Amino-2'-methylbiphenyl (B1634778) is dictated by the interplay of its constituent functional groups: the amino group and the two aromatic rings of the biphenyl (B1667301) system. The position of these groups influences the electronic distribution and steric hindrance, which in turn governs the compound's behavior in various chemical transformations. evitachem.com

This compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively. evitachem.comnih.gov The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki-Miyaura) or coordination of the amine (for Buchwald-Hartwig), and reductive elimination.

In the context of aminobiphenyls, palladacycle precatalysts are often employed. nih.govacs.orgwhiterose.ac.uk The activation of these precatalysts, for instance, those derived from 2-aminobiphenyl (B1664054), typically involves deprotonation of the amino group by a base, followed by reductive elimination to generate the active LPd(0) species. nih.gov This active catalyst can then undergo oxidative addition with an aryl halide. acs.orgnih.gov

A notable aspect of using 2-aminobiphenyl-derived palladacycles is the formation of NH-carbazole as a byproduct during catalyst activation. acs.orgnih.govsigmaaldrich.com This NH-carbazole can play a significant role in the catalytic cycle. It can react with the Pd(II) oxidative addition intermediate to form a stable aryl carbazolyl Pd(II) complex. acs.orgnih.gov This complex can act as a resting state for the catalyst, which can help minimize catalyst decomposition. nih.gov To avoid the formation of this carbazole (B46965) byproduct, N-methylated aminobiphenyl ligands can be used in the palladacycle. acs.orgnih.govsigmaaldrich.com

The choice of ligands, such as phosphines or N-heterocyclic carbenes (NHCs), is crucial for the efficiency of these cross-coupling reactions. nih.gov While phosphine (B1218219) ligands are often preferred for Suzuki-Miyaura reactions, NHC ligands have shown superior performance in Buchwald-Hartwig aminations. nih.gov

Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling Reactions of Aminobiphenyls

StepDescriptionKey Intermediates/Species
Precatalyst Activation Generation of the active Pd(0) catalyst from a stable precatalyst.Palladacycle, Base, LPd(0), NH-carbazole (byproduct)
Oxidative Addition The Pd(0) catalyst inserts into the aryl-halide bond.Pd(II) oxidative addition complex
Transmetalation (Suzuki) Transfer of the organic group from the organoboron reagent to the palladium center.Aryl-Pd(II)-Aryl complex
Amine Coordination (Buchwald-Hartwig) Coordination of the amine to the palladium center.Amine-Pd(II) complex
Reductive Elimination Formation of the new C-C or C-N bond and regeneration of the Pd(0) catalyst.Biaryl product, Pd(0)

While many reactions of aminobiphenyls proceed through ionic or organometallic intermediates, the involvement of radical species has also been investigated, particularly in photochemical and certain oxidative reactions.

Recent studies have shown that aminobiphenyls can undergo photochemical reactions involving proton transfer, driven by the relief of excited-state antiaromaticity. rsc.orgrsc.org In the excited state, the aromatic rings can gain significant antiaromatic character, increasing the basicity of the ring carbon atoms. rsc.orgrsc.org This can lead to photoprotonation at a carbon atom. rsc.org For instance, the meta-isomer of aminobiphenyl can undergo a photoredox reaction via proton-coupled electron transfer (PCET), which involves a triplet excited state. rsc.orgrsc.org

In the context of deaminative transformations, photoinduced reactions can lead to the formation of aryl radicals. kyushu-u.ac.jp However, mechanistic studies on deaminative borylation suggest that the cleavage of the C-N bond and formation of the C-B bond are unlikely to involve free aryl radical intermediates. kyushu-u.ac.jp In contrast, hydrodeamination is proposed to proceed through a hydrogen atom transfer between an aryl radical and a solvent molecule. kyushu-u.ac.jp

The oxidation of aromatic amines can also proceed through radical pathways. For example, the reaction of methyl radicals with aniline (B41778) can lead to the formation of aminobiphenyl isomers through intermediate radical species. acs.org The metabolic activation of aromatic amines, a process relevant to their biological activity, involves the formation of reactive intermediates, including nitrenium ions, which have radical-like characteristics. nih.gov

The chemical behavior of this compound is characterized by the nucleophilic nature of the amino group and the electrophilic substitution susceptibility of the aromatic rings. evitachem.comsmolecule.com

The amino group (-NH₂) possesses a lone pair of electrons, making it a nucleophilic center. evitachem.com It can react with various electrophiles in reactions such as acylation and alkylation. smolecule.com The basicity of the amino group is influenced by the electronic effects of the biphenyl system. Delocalization of the nitrogen's lone pair into the aromatic ring can decrease its basicity. rsc.org The nucleophilicity of amino groups in various compounds, including amino acids, has been quantitatively studied, providing a framework to understand their reactivity. rsc.orguni-muenchen.de

The aromatic rings of this compound are susceptible to electrophilic aromatic substitution. smolecule.com The amino group is a powerful activating group and an ortho-, para-director, meaning it increases the electron density of the aromatic ring, particularly at the positions ortho and para to it, making the ring more reactive towards electrophiles. smolecule.comminia.edu.eguomustansiriyah.edu.iq The methyl group is a weaker activating group and also an ortho-, para-director. The regioselectivity of electrophilic substitution on this compound will be determined by the combined directing effects of both the amino and methyl groups, as well as steric hindrance. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. minia.edu.eguomustansiriyah.edu.iqnih.gov

Functional Group Transformations and Derivatization

The functional groups of this compound serve as handles for further chemical modifications, enabling the synthesis of a variety of derivatives with diverse applications.

A significant application of aminobiphenyls, including this compound, is their use as precursors for the synthesis of carbazoles, a class of nitrogen-containing heterocyclic compounds with important applications in materials science and pharmaceuticals. tcichemicals.comresearchgate.netnih.gov The formation of the carbazole scaffold from an aminobiphenyl involves an intramolecular C-N bond formation.

Several methods have been developed for this transformation, often employing transition metal catalysis. Palladium-catalyzed intramolecular C-H activation and C-N bond formation is an efficient route to substituted carbazoles from 2-aminobiphenyls. researchgate.net This method generally shows good tolerance for various functional groups on either of the aromatic rings. researchgate.net Another approach involves an iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls in the presence of a copper co-catalyst and an oxidant, such as air, to produce N-H carbazoles. tcichemicals.comnih.govacs.orgorganic-chemistry.orgorganic-chemistry.org

The general reaction for the synthesis of a carbazole from a 2-aminobiphenyl precursor is an intramolecular cyclization that forms a new five-membered ring containing the nitrogen atom.

Table 2: Catalytic Systems for Carbazole Synthesis from Aminobiphenyls

Catalyst SystemReaction TypeKey Features
Palladium-based Intramolecular C-H activation/C-N bond formationGood functional group tolerance. researchgate.net
Iridium/Copper Dehydrogenative cyclizationUses air as a terminal oxidant, atom-economical. tcichemicals.comnih.govacs.orgorganic-chemistry.org

The amino group of this compound can be transformed into other functional groups. One such transformation is its conversion to a cyano group, which can be a key step in the synthesis of dicarbonitrile biphenyl derivatives. While a direct, one-step conversion of an amino group to a cyano group on an aromatic ring is not a standard named reaction, it can be achieved through a two-step process involving diazotization followed by a Sandmeyer reaction.

More direct, multi-component reactions have been developed for the synthesis of aminodicarbonitrile biphenyls. For example, a three-component reaction of an aromatic aldehyde, malononitrile (B47326), and acetone (B3395972) in the presence of a base can yield 3-amino-2,4-dicarbonitrile-5-methylbiphenyls. researchgate.net This reaction proceeds through the formation of a malononitrile dimer and a Knoevenagel condensation product, which then combine to form the final product. researchgate.net

The synthesis of cyanobiphenyls is also of interest for applications in liquid crystals and pharmaceuticals. google.com Methods for preparing cyanobiphenyls can involve the dehydration of a biphenyl acyl amine. google.com

Influence of Substitution Patterns on Reactivity and Selectivity

The reactivity and regioselectivity of this compound are significantly influenced by the electronic and steric effects of its substituent groups—the amino (-NH₂) group at the 3-position and the methyl (-CH₃) group at the 2'-position. evitachem.com The interplay between these groups on the biphenyl backbone dictates the molecule's behavior in chemical reactions.

The amino group is a strong activating group and is ortho-, para-directing in electrophilic aromatic substitution reactions. Conversely, the methyl group is a weakly activating group, also ortho-, para-directing, primarily through an inductive effect and hyperconjugation. However, the most critical factor arising from the 2'-methyl group is steric hindrance. This ortho-substituent forces the two phenyl rings out of planarity, which restricts the π-electron delocalization between the rings. spu.eduspu.edu This lack of planarity has a deactivating effect on the substituted ring system compared to a planar biphenyl, as the phenyl group's ability to activate through π-donation is diminished. spu.eduaskfilo.com

Studies on the nitration of 2-methylbiphenyl (B165360) have provided insight into these effects. Preliminary findings indicate that nitration preferentially occurs on the methylated phenyl ring. spu.eduspu.edu The steric influence of the 2'-methyl group restricts the planarization of the carbocation intermediate, thereby influencing the reaction's regiochemistry. spu.eduspu.edu In a non-planar geometry, the unsubstituted phenyl ring acts primarily as a σ-withdrawing group, deactivating the ring to which it is attached. spu.edu Therefore, in an electrophilic attack on this compound, the outcome will be a complex interplay between the powerful activating effect of the amino group, the weaker activation by the methyl group, and the sterically induced deactivation of the biphenyl system.

The substitution pattern is also crucial in intramolecular cyclization reactions to form carbazoles. The position of the substituents determines the structure of the resulting carbazole. For example, research on the palladium-catalyzed cyclization of acetaminobiphenyls has shown that the reaction of 2-acetamino-3'-methylbiphenyl (B3359630) yields 3-methylcarbazole (after hydrolysis of the acetyl group), while the cyclization of 2-acetamino-4'-methylbiphenyl produces 2-methylcarbazole. amazonaws.com This demonstrates that the initial substitution pattern directly controls the regioselectivity of the C-H activation and subsequent C-N bond formation.

Table 2: Influence of Methyl Group Position on Reactivity and Reaction Products

CompoundReactionKey ObservationProduct/OutcomeReference
2-MethylbiphenylElectrophilic Aromatic Substitution (Nitration)Steric hindrance from the 2-methyl group prevents ring coplanarity. Nitration favors the methylated ring.Nitration occurs preferentially para to the methyl group. spu.eduspu.edu
3- and 4-Methylbiphenyl (B165694)Electrophilic Aromatic Substitution (Nitration)Less steric hindrance allows for a more planar conformation compared to the 2-isomer, leading to different reactivity rates.React faster than 2-methylbiphenyl. spu.edu
2-Acetamino-3'-methylbiphenylPalladium-catalyzed cyclizationThe position of the methyl group on the second ring directs the intramolecular C-H activation.3-Methylcarbazole derivative amazonaws.com
2-Acetamino-4'-methylbiphenylPalladium-catalyzed cyclizationThe position of the methyl group on the second ring directs the intramolecular C-H activation.2-Methylcarbazole derivative amazonaws.com

Advanced Analytical Methodologies for Characterization and Quantification in Biphenyl Research

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for the separation of individual components from complex matrices. For aminobiphenyls, both gas and liquid chromatography are frequently employed, often coupled with mass spectrometry for definitive identification and quantification.

Gas chromatography, particularly when coupled with tandem mass spectrometry (GC-MS/MS), is a powerful technique for the analysis of volatile and semi-volatile compounds like aminobiphenyls. Due to the polar nature of the amino group, derivatization is often a necessary step to improve volatility and chromatographic performance. sigmaaldrich.com A common approach involves acylation, for instance, with pentafluoropropionic acid anhydride (B1165640), to form a less polar and more stable derivative suitable for GC analysis. healthycanadians.gc.ca

In a typical GC-MS/MS method for aromatic amines, a high-resolution capillary column is used for separation. oup.comiik.ac.id The mass spectrometer is often operated in multiple reaction monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. oup.com This approach allows for the accurate quantification of target analytes even at trace levels and ensures clear separation of isomers, such as 3-aminobiphenyl (B1205854) and 4-aminobiphenyl. oup.comcdc.gov For instance, methods have been developed that achieve baseline separation of these isomers in a total run time of less than 7 minutes. oup.com

The table below summarizes typical instrumental parameters for the GC-MS analysis of aminobiphenyls, derived from established methods for related compounds. healthycanadians.gc.caoup.com

ParameterSetting
Injector Pulsed Temperature Vaporization (PTV), e.g., 80°C ramped to 270°C
Column Capillary column (e.g., 6% OV-101 on Gas Chrom-Q)
Carrier Gas Helium at a constant flow (e.g., 1.2 mL/min)
Oven Program Initial 80°C, ramp to 180°C, then ramp to 270°C
MS Ion Source Electron Ionization (EI) at 70 eV
Detection Mode Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM)
Derivatization Pentafluoropropionic acid anhydride (PFPA)

This interactive table is based on data from multiple sources for the analysis of aromatic amines. healthycanadians.gc.caoup.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of compounds that may not be suitable for GC due to low volatility or thermal instability. For polar compounds like 3-Amino-2'-methylbiphenyl (B1634778), reversed-phase (RP) HPLC is the most common approach. myfoodresearch.com

Specialized columns are key to achieving effective separation. A C18 column is standard, but columns with low silanol (B1196071) activity, such as the Newcrom R1, are particularly effective for analyzing basic compounds like aromatic amines, as they minimize peak tailing. sielc.com The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net The pH of the mobile phase is a critical parameter; adjusting it can control the ionization state of the amino group and thus its retention on the column. For mass spectrometry detection, volatile buffers such as formic acid or ammonium (B1175870) formate (B1220265) are used instead of non-volatile ones like phosphoric acid. sielc.com

Derivatization can also be employed in HPLC to enhance detection, particularly for UV-Vis or fluorescence detectors. myfoodresearch.com Reagents like o-phthaldialdehyde (OPA) react with primary amines to form highly fluorescent adducts, significantly lowering detection limits. researchgate.net

Spectroscopic and Diffraction Methods

Spectroscopic and diffraction techniques are essential for the unambiguous identification and structural elucidation of molecules. They provide detailed information about the connectivity of atoms, functional groups present, and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR experiments provide critical information about the chemical environment of each hydrogen and carbon atom, respectively. researchgate.net

For this compound, the ¹H NMR spectrum would exhibit distinct signals for the aromatic protons, the methyl group protons, and the amine protons. The aromatic region (typically 6.5-8.0 ppm) would show a complex pattern of multiplets due to the protons on the two different phenyl rings. The singlet for the methyl group (–CH₃) would likely appear in the upfield region around 2.2-2.4 ppm. rsc.org The amino group (–NH₂) protons would appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. rsc.org The spectrum would show distinct signals for the 13 different carbons, including the quaternary carbons of the biphenyl (B1667301) linkage and the carbon bearing the methyl group. The chemical shifts provide insight into the electronic environment of each carbon atom.

The following table outlines the expected chemical shifts for this compound based on data from analogous structures. rsc.orgrsc.org

GroupNucleusExpected Chemical Shift (ppm)
Aromatic Protons¹H6.5 - 7.5
Amine Protons¹H~3.5 - 5.0 (broad)
Methyl Protons¹H~2.2 - 2.4
Aromatic Carbons¹³C110 - 150
Methyl Carbon¹³C~20

This interactive table summarizes predicted NMR chemical shifts.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. researchgate.net The IR spectrum of this compound would be characterized by absorption bands corresponding to its primary amine, aromatic rings, and methyl group.

The primary amine (–NH₂) group is identified by two characteristic N–H stretching bands in the region of 3300-3500 cm⁻¹. orgchemboulder.com An N–H bending vibration is also expected around 1580-1650 cm⁻¹. The C–N stretching vibration for an aromatic amine typically appears as a strong band between 1250 and 1335 cm⁻¹. orgchemboulder.com Aromatic C–H stretching vibrations are observed just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region. vscht.cz

Functional GroupVibration TypeCharacteristic Absorption (cm⁻¹)
Primary Amine (N-H)Symmetrical & Asymmetrical Stretch3300 - 3500 (two bands)
Primary Amine (N-H)Bending1580 - 1650
Aromatic Amine (C-N)Stretch1250 - 1335
Aromatic Ring (C=C)Stretch1400 - 1600
Aromatic C-HStretch~3000 - 3100
Alkyl C-H (Methyl)Stretch~2850 - 2960

This interactive table is based on standard IR absorption frequencies for organic functional groups. orgchemboulder.comvscht.cz

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. biologiachile.cl By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to map the electron density and thereby determine the precise position of every atom in the molecule and within the crystal lattice. libretexts.org

For this compound, a successful X-ray crystallographic analysis would provide highly accurate data on bond lengths, bond angles, and, crucially, the torsion angle between the two phenyl rings. This dihedral angle is a key structural parameter for biphenyls, influencing their conformation and electronic properties. The analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the amino group, which dictates the packing of molecules in the solid state. While a specific crystal structure for this compound is not publicly available, data from related structures, such as rhenium complexes of 4-methylbiphenyl (B165694) sulfonamide, show typical C-C bond lengths within the phenyl rings to be around 1.39 Å and the inter-ring C-C bond to be approximately 1.49 Å. iucr.org

Sample Preparation and Pre-concentration Techniques for Research Samples

Sample preparation is a critical step that significantly influences the reliability and accuracy of analytical results. nih.gov For trace analysis of compounds like this compound, which may be present at low concentrations in complex mixtures, effective sample preparation is essential to isolate the analyte from interfering matrix components and to enrich its concentration before instrumental analysis. thermofisher.com

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that partitions analytes between a solid sorbent and a liquid phase. sigmaaldrich.com It is used to extract, clean up, and concentrate analytes from a liquid sample by passing the sample through a cartridge or disk containing a solid adsorbent. thermofisher.com The choice of sorbent is critical and depends on the analyte's properties. For aromatic amines like this compound, reversed-phase sorbents (e.g., C18) or ion-exchange sorbents can be effective. biotage.com The process generally involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte with a small volume of a strong solvent. thermofisher.com This technique reduces solvent consumption compared to traditional liquid-liquid extraction and can improve the detection sensitivity of analytical instruments like HPLC or GC. thermofisher.comsigmaaldrich.com For instance, a validated HPLC method for determining aromatic amines in seafood simulants utilized SPE for efficient separation and pre-concentration, achieving recoveries between 85.3% and 98.4%. tandfonline.com

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technology where a fused-silica fiber coated with a stationary phase is exposed to a sample or its headspace. sigmaaldrich.comnih.gov Analytes partition from the sample matrix onto the fiber coating. mdpi.com After extraction, the fiber is transferred directly to the injection port of a gas chromatograph (GC) or a high-performance liquid chromatograph (HPLC) for desorption and analysis. nih.gov This technique integrates sampling, extraction, and concentration into a single step. nih.gov For volatile and semi-volatile aromatic amines, headspace SPME is particularly advantageous. mdpi.com The selection of the fiber coating is crucial for achieving high selectivity and extraction efficiency. nih.gov SPME has been successfully applied to the analysis of aromatic amines in various matrices, demonstrating its reliability for quantitative analysis at parts-per-trillion (ppt) levels. nih.gov

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample, accelerating the extraction of analytes from a solid or semi-solid matrix into the solvent. anton-paar.com The primary mechanisms of heating are dipole rotation and ionic conduction, which depend on the dielectric properties of the solvent and matrix. indianchemicalsociety.com This technique offers significant advantages over conventional methods like Soxhlet extraction, including drastically reduced extraction times (typically 15-30 minutes), lower solvent consumption, and higher extraction efficiency. anton-paar.comnih.gov

MAE can be performed in closed-vessel systems, which allow for extraction at temperatures above the solvent's atmospheric boiling point, or in open-vessel systems. researchgate.netresearchgate.net The US EPA Method 3546, for example, specifies MAE for extracting organic compounds, including those similar in structure to biphenyls, from environmental solids like soils, sediments, and sludges. milestonesrl.combrjac.com.brbrjac.com.br The choice of solvent is critical; a mixture of hexane (B92381) and acetone (B3395972) is commonly used for extracting non-polar and moderately polar compounds from environmental samples. anton-paar.comresearchgate.net For the extraction of this compound, a solvent or solvent mixture with appropriate polarity and dielectric properties would be selected to ensure efficient absorption of microwave energy and solubilization of the target analyte.

Research has shown that MAE is effective for a wide range of compounds and matrices. For example, it has been successfully used to extract polychlorinated biphenyls (PCBs) and pesticides from environmental samples with high recovery rates, demonstrating its robustness and efficiency. brjac.com.brbrjac.com.br

When analyzing samples with highly complex matrices, such as food, biological fluids, or environmental sludge, a simple extraction is often insufficient to remove all interfering compounds. chromatographyonline.com Advanced clean-up procedures are necessary to reduce matrix effects and improve the accuracy and robustness of the analysis. lcms.cz

Dispersive Solid-Phase Extraction (dSPE) , often associated with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, is a popular clean-up technique. After an initial extraction (typically with acetonitrile), a combination of salts and sorbents is added directly to the extract. The mixture is vortexed and then centrifuged, and the cleaned supernatant is collected for analysis. chromatographyonline.com Sorbents are chosen to target specific matrix interferences. For example, primary secondary amine (PSA) removes organic acids and sugars, C18 removes non-polar interferences like fats, and graphitized carbon black (GCB) removes pigments and sterols. lcms.cz

Pass-through SPE is another efficient clean-up approach. Here, the sample extract is passed through an SPE cartridge designed to retain matrix components while allowing the analytes of interest to pass through unretained. lcms.cz This method is fast and effective for removing major interferences like phospholipids (B1166683) and fats from biological and food extracts. lcms.cz

For challenging analyses, such as determining aromatic amine metabolites in urine, specialized clean-up procedures are developed. These can involve magnetic nanoparticles coated with a selective sorbent or molecularly imprinted polymers (MIPs) that can selectively bind and remove interfering compounds, significantly reducing the matrix effect before HPLC-MS/MS analysis. rsc.org

Method Validation and Performance Parameters in Chemical Research

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose and provides reliable, reproducible, and accurate results. researchgate.net Key performance parameters are evaluated during validation.

Linearity establishes the relationship between the concentration of the analyte and the analytical signal over a defined range. A method is considered linear if the correlation coefficient (r²) of the calibration curve is close to 1, typically ≥0.99. tandfonline.com

Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.govmdpi.com

Accuracy , often expressed as recovery, measures the closeness of the experimental value to the true value. It is typically assessed by analyzing spiked samples at different concentration levels. researchgate.net Recoveries are generally expected to be within a range of 70-120%. lcms.cz

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (e.g., intra-day and inter-day precision). nih.gov An RSD of ≤20% is often considered acceptable. lcms.cz

The table below presents typical method validation parameters from studies on aromatic amines, which are analogous to what would be required for methods analyzing this compound.

Analyte/MethodMatrixLinear RangeLODLOQRecovery (%)Precision (RSD %)Reference
Aromatic Amines (HPLC)Seafood Simulant0.1–10.0 mg/L0.015–0.08 mg/LN/A85.3–98.4N/A tandfonline.com
Primary Aromatic Amines (LC-MS/MS)Human Urine0.1–50 ng/mL0.025–0.20 ng/mL0.1–1.0 ng/mL75–114 (for 37/41 analytes)<15.9 nih.gov
4-Aminobiphenyl (GC-MS)Air (Filters)N/A10.5 fg/injection (analytical)1 ppt (B1677978) (overall)N/AN/A osha.gov
Aromatic Amines (GC-MSD)Workplace Air1.04–100 µg/m³N/A0.001–0.008 µg/m³87–95N/A publisso.de
4-Aminobiphenyl (GC-MS/MS)Hemoglobin AdductsN/A0.24 pg on-column~5.22 pg/g HbN/AN/A oup.com

Theoretical and Computational Chemistry Applied to 3 Amino 2 Methylbiphenyl Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties and reactivity of molecular systems, including 3-Amino-2'-methylbiphenyl (B1634778). DFT calculations provide a balance between computational cost and accuracy, making them suitable for studying the electronic structure and reaction mechanisms of moderately sized organic molecules.

Electronic Structure Analysis

The electronic structure of a molecule dictates its fundamental chemical properties. For this compound, DFT calculations can elucidate key electronic features such as the distribution of electron density, the energies of molecular orbitals, and the nature of chemical bonds.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful. The HOMO represents the orbital from which an electron is most likely to be donated, indicating the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, reflecting the molecule's electrophilic or electron-accepting character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that correlates with the molecule's chemical reactivity and kinetic stability. schrodinger.comnist.gov A smaller gap generally implies higher reactivity. wuxibiology.com

Table 1: Calculated Electronic Properties of Substituted Biphenyls from DFT Studies.
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Key Observation
Biphenyl (B1667301)-6.24-0.455.79Reference compound with a relatively large energy gap.
4-Aminobiphenyl-5.48-0.215.27The amino group raises the HOMO energy, decreasing the gap.
2-Methylbiphenyl (B165360)-6.15-0.415.74The methyl group has a minor effect on the electronic properties. nih.gov
This compound (Estimated)~ -5.6~ -0.3~ 5.3Combined effect of amino and methyl groups likely leads to a reduced gap.

Reaction Mechanism Predictions and Energy Profiles

DFT calculations are instrumental in predicting the pathways of chemical reactions and determining their energetic feasibility. For reactions involving this compound, such as palladium-catalyzed cross-coupling reactions, DFT can be used to model the entire catalytic cycle. acs.orgnih.gov This includes the oxidative addition, transmetalation, and reductive elimination steps.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. researchgate.netacs.org The highest energy point on this profile corresponds to the rate-determining step of the reaction. For instance, in the Buchwald-Hartwig amination, DFT studies have shown that the oxidative addition of an aryl halide to the palladium(0) catalyst is often the rate-limiting step. whiterose.ac.uknih.gov The presence of the amino and methyl groups on the biphenyl ligand can influence the stability of the palladium complexes and the energy barriers of the catalytic cycle. nih.gov

Computational studies on related systems have demonstrated that the steric and electronic properties of the phosphine (B1218219) ligands and the substrates play a crucial role in the reaction mechanism and efficiency. acs.orgnih.gov DFT calculations can help in understanding these effects and in designing more efficient catalytic systems for reactions involving this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic perspective on the behavior of molecules, complementing the static picture offered by DFT calculations. These methods are particularly useful for studying the conformational flexibility and intermolecular interactions of this compound.

Conformational Analysis of Biphenyl Structures

The two phenyl rings in biphenyl are not coplanar due to steric hindrance between the ortho hydrogens. The dihedral angle between the rings is a key conformational parameter. In this compound, the presence of substituents further influences the preferred conformation. The methyl group at the 2'-position introduces significant steric bulk, which will affect the rotational barrier around the central C-C bond and the equilibrium dihedral angle.

Molecular mechanics and molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound. ucsb.educsbsju.edu These methods allow for the identification of low-energy conformers and the calculation of the energy barriers between them. Understanding the conformational preferences is crucial as the geometry of the molecule can impact its reactivity and its ability to interact with other molecules, such as catalysts or biological receptors. acs.org

Table 2: Torsional Angle Effects on Biphenyl Conformations.
Biphenyl DerivativeCalculated Dihedral Angle (°)Rotational Barrier (kcal/mol)Method
Biphenyl~44~2.0Gas-phase electron diffraction
2-Methylbiphenyl~58Higher than biphenylComputational
This compoundLikely > 58Significantly higherEstimated based on steric hindrance

Ligand-Catalyst Interactions Modeling

In catalysis, this compound can act as a ligand for a metal center, typically palladium in cross-coupling reactions. evitachem.com The interaction between the ligand and the catalyst is critical for the efficiency and selectivity of the reaction. Molecular modeling can be used to study the geometry of the resulting metal complex and the nature of the ligand-metal bond.

MD simulations can provide insights into the dynamic behavior of the catalyst-ligand complex in solution. fu-berlin.demdpi.com These simulations can reveal how the ligand coordinates to the metal, the flexibility of the complex, and how it interacts with the solvent and other reactants. This information is valuable for understanding the catalytic mechanism at a molecular level and for the rational design of new catalysts with improved properties. For example, modeling can help to understand how the steric and electronic properties of this compound influence the stability and reactivity of the palladium catalyst. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govslideshare.net For this compound and its derivatives, QSAR can be employed to predict their reactivity in various chemical transformations. nih.gov

The fundamental principle of QSAR is that the activity of a molecule is a function of its physicochemical properties, which are in turn determined by its structure. rjptonline.org These properties, known as molecular descriptors, can be calculated from the molecular structure and can include steric, electronic, and hydrophobic parameters.

For predicting the chemical reactivity of aminobiphenyls, relevant descriptors might include:

Electronic descriptors: HOMO and LUMO energies, dipole moment, and atomic charges. These descriptors relate to the molecule's ability to participate in electrostatic and orbital-controlled reactions. nih.gov

Steric descriptors: Molecular volume, surface area, and specific steric parameters that quantify the bulkiness of the molecule or its substituents. These are particularly important for understanding how the molecule fits into the active site of a catalyst.

Topological descriptors: Indices that describe the connectivity of atoms in the molecule.

Once a set of descriptors is calculated for a series of related compounds with known reactivity, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a QSAR model. A statistically valid QSAR model can then be used to predict the reactivity of new, untested compounds based solely on their calculated descriptors. mdpi.com This approach can significantly accelerate the discovery of new ligands and catalysts by prioritizing the synthesis of the most promising candidates. mjcce.org.mk

Table 3: Common Descriptors Used in QSAR for Reactivity.
Descriptor TypeExamplesRelevance to Reactivity
ElectronicHOMO/LUMO energies, Dipole Moment, Mulliken ChargesGoverns electrostatic interactions and frontier orbital-controlled reactions.
StericMolecular Weight, Molar Refractivity, van der Waals VolumeInfluences accessibility of reactive sites and binding to catalysts.
TopologicalWiener Index, Kier & Hall Connectivity IndicesDescribes molecular size, shape, and branching.
HydrophobicLogP (Octanol-Water Partition Coefficient)Affects solubility and transport to the reaction site, especially in multiphasic systems.

Research Applications and Future Directions for 3 Amino 2 Methylbiphenyl in Organic Synthesis

Role as a Key Building Block for Complex Organic Molecules

Organic building blocks are functionalized molecules that act as the foundational components for the modular, bottom-up assembly of more complex molecular structures. 3-Amino-2'-methylbiphenyl (B1634778) embodies the characteristics of a key building block due to its bifunctional nature—possessing a reactive amino group and multiple sites on its aromatic rings suitable for further functionalization.

A significant application of aminobiphenyls is in the synthesis of carbazoles, a class of nitrogen-containing heterocycles. researchgate.net The synthesis often proceeds through a palladium-catalyzed intramolecular C-H activation and C-N bond formation. researchgate.net In this context, this compound can be envisioned as a precursor to a methylated carbazole (B46965) derivative. The general strategy involves the cyclization of a 2-aminobiphenyl (B1664054) substrate, where the amino group attacks a C-H bond on the adjacent phenyl ring, facilitated by a transition metal catalyst. researchgate.net This method is noted for its efficiency and tolerance of various functional groups on either of the biphenyl (B1667301) rings. researchgate.net The resulting carbazole framework is a core structure in numerous natural products, pharmaceuticals, and functional materials. rsc.org

The utility of amino-functionalized compounds as building blocks is also prominent in the construction of DNA-Encoded Libraries (DEL), where their ability to provide branching points for further derivatization is crucial. nih.gov The amino group of this compound can be readily derivatized, allowing for its incorporation into complex library synthesis protocols aimed at discovering new bioactive molecules.

Development of Novel Catalytic Ligands Based on Aminobiphenyls

The development of efficient and selective catalysts is a cornerstone of modern organic synthesis. Ligands play a critical role by coordinating to a metal center and modulating its steric and electronic properties, thereby controlling the catalyst's activity and selectivity. nih.gov Aminobiphenyls provide a robust and tunable scaffold for designing novel ligands for transition-metal catalysis.

The biphenyl backbone offers a rigid yet conformationally flexible structure that can create a well-defined chiral environment around a metal center. The amino group serves as a convenient handle for introducing phosphine (B1218219), imine, or other donor groups to create multidentate ligands. rsc.org This modularity allows for the systematic variation of the ligand's properties to optimize its performance in a specific catalytic reaction. nih.gov

Asymmetric catalysis, which enables the synthesis of single enantiomers of chiral molecules, is of paramount importance in the pharmaceutical and agrochemical industries. wiley.com Chiral amines and their derivatives are effective catalysts and ligands for a wide range of asymmetric transformations. nih.gov Biphenyl-based structures are particularly effective in creating axial chirality, which can be exploited in catalyst design.

Novel axially chiral biphenyl-based amine catalysts have been successfully designed and synthesized. rsc.orgnih.gov These catalysts are highly effective in reactions proceeding through enamine intermediates. rsc.orgnih.govresearchgate.net While not directly starting from this compound, the principles demonstrate the potential of the aminobiphenyl scaffold. The amine functionality can be incorporated into a larger chiral framework, such as a phosphine-thiourea ligand derived from amino acids, which has shown high performance in asymmetric annulation reactions. rsc.org In such catalysts, the amine or a derivative thereof can act as a hydrogen-bond donor to stabilize reaction intermediates, enhancing stereocontrol. rsc.org

Catalyst TypeKey Structural FeatureApplicationReference
Biphenyl-based Amine CatalystsAxial chirality derived from the biphenyl backboneAsymmetric reactions via enamine intermediates rsc.orgnih.gov
Multifunctional Thiourea-PhosphineAmine-derived thiourea (B124793) group for H-bondingAsymmetric [3+2] annulation reactions rsc.org
Ir/f-binaphane ComplexesSterically hindered N-aryl iminesAsymmetric hydrogenation of imines nih.gov

Pincer ligands are tridentate ligands that bind to a metal center in a meridional fashion, forming two five- or six-membered metallacycles. rsc.org This coordination mode confers exceptional thermal stability and control over the metal's coordination sphere, making pincer complexes highly effective catalysts. rsc.org The design of pincer ligands often involves a central aromatic ring flanked by two donor groups. nih.gov

The aminobiphenyl scaffold is well-suited for constructing pincer ligands. The amine group can serve either as one of the donor atoms or as a linking point to attach other donor functionalities. For instance, aromatic diamines are used as precursors to synthesize both PNP (phosphine-amine-phosphine) and PCP (phosphine-carbon-phosphine) pincer ligands through condensation with chlorophosphines. nih.gov This modular approach allows for the systematic tuning of the ligand's steric and electronic properties. nih.gov The use of biomimetic donors like amines and thioethers in pincer ligand design is a growing area of focus in the pursuit of sustainable and economical catalysts. nih.gov

Intermediate in the Synthesis of Advanced Chemical Entities

An intermediate is a molecular entity that is formed from reactants and reacts further to give the desired products. This compound serves as a valuable intermediate in multi-step syntheses of specialized chemical products, including agrochemicals and complex heterocyclic systems. researchgate.netresearchgate.net

Many modern agrochemicals, such as pesticides and herbicides, are complex organic molecules that often contain chiral centers. wiley.com The synthesis of these compounds requires versatile and efficient building blocks. Chiral amines are important precursors in the agrochemical industry. nih.gov Furthermore, carbazole derivatives, which can be synthesized from aminobiphenyls, are used as intermediates in the production of pesticides and insecticides. researchgate.net

Given that this compound can be used to generate substituted carbazoles, it represents a key intermediate in the synthesis pathway for carbazole-based agrochemicals. researchgate.net Additionally, trifluoromethyl-substituted heterocycles, which are important in agrochemistry, are often synthesized from functionalized anilines and amines, highlighting the broad utility of amine intermediates in this sector. researchgate.net

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. nih.gov The synthesis of novel heterocyclic systems is a major focus of organic chemistry. The "tert-amino effect" is a known strategy in heterocyclic chemistry where an ortho-substituted N,N-dialkylaniline undergoes cyclization to form five- or six-membered rings. beilstein-journals.org

The most direct application of this compound as a scaffold is in the synthesis of carbazoles. researchgate.net This transformation can be achieved through several methods, including palladium-catalyzed oxidative C-H amination, which provides good to excellent yields of the carbazole product. researchgate.net This intramolecular C-N bond formation is a powerful tool for constructing this privileged heterocyclic core. Carbazoles themselves are not only final products but also serve as scaffolds for further elaboration into more complex molecules with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net

Reported Yields for Carbazole Synthesis from Substituted 2-Aminobiphenyls
Starting Material (2-Aminobiphenyl Derivative)Reaction MethodProduct (Carbazole Derivative)YieldReference
2-AminobiphenylPd-catalyzed C-H activation/C-N formationCarbazoleGood to Excellent researchgate.net
2-N-acetylamino biphenylsPd-catalyzed C-H activation/C-N formationN-acetylcarbazoleExcellent researchgate.net
Substituted 2-aminobiphenylsOxidative dehydrogenation with Cu catalystsSubstituted Carbazoles40-94% researchgate.net
Aryl Sulfilimines (derived from amines)Visible light-induced C-H aminationCarbazolesGenerally High nih.gov

Polymeric Materials Precursors in Materials Science Research

The bifunctional nature of this compound, possessing a reactive amine group and a sterically hindered biphenyl backbone, positions it as a valuable monomer precursor for the synthesis of advanced polymeric materials. In materials science research, its incorporation into polymer chains is investigated as a strategy to impart specific properties such as thermal stability, solubility, and modified mechanical characteristics. The primary application in this context is in the synthesis of aromatic polyamides.

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional strength and thermal resistance. The synthesis of polyamides from this compound would typically proceed through polycondensation reactions with aromatic dicarboxylic acids or their more reactive derivatives, such as diacid chlorides. Two common methods for this type of polymerization are direct polycondensation and interfacial polymerization.

Direct Polycondensation: This method involves the reaction of the diamine (this compound) with a dicarboxylic acid in the presence of a condensing agent, often in a high-boiling polar aprotic solvent.

Interfacial Polymerization: In this technique, the diamine dissolved in an aqueous phase is reacted with a diacid chloride dissolved in an immiscible organic solvent at the interface of the two liquids.

The presence of the 2'-methyl group on the biphenyl structure is expected to influence the properties of the resulting polyamide. This substituent can disrupt the close packing of polymer chains, which may lead to increased solubility in organic solvents and improved processability compared to polyamides derived from unsubstituted or symmetrically substituted diamines. researchgate.net However, this disruption in packing might also result in a lower glass transition temperature and reduced crystallinity compared to more linear and planar aromatic polyamides. The non-coplanar nature of the biphenyl rings, further enhanced by the ortho-methyl group, contributes to these effects.

Table 1: Potential Polymerization Reactions Involving this compound

Polymerization Method Co-monomer Potential Polymer Type Expected Influence of this compound
Direct Polycondensation Terephthalic acid Aromatic Polyamide Enhanced solubility, reduced crystallinity
Interfacial Polymerization Isophthaloyl chloride Aromatic Polyamide Improved processability
--- Sebacoyl chloride Semi-aromatic Polyamide Increased flexibility compared to fully aromatic polyamides

Research in this area focuses on synthesizing and characterizing these novel polyamides to establish structure-property relationships. Key characterization techniques would include spectroscopic methods (FTIR, NMR) to confirm the polymer structure, thermal analysis (TGA, DSC) to determine thermal stability and transition temperatures, and mechanical testing to evaluate properties like tensile strength and modulus.

Investigation of Biodegradation Mechanisms in Environmental Chemistry Research

The environmental fate of aminobiphenyls is a significant area of research in environmental chemistry due to the potential persistence and toxicity of this class of compounds. While specific studies on the biodegradation of this compound are not extensively documented in publicly available literature, the degradation pathways of related aromatic amines and biphenyl compounds can provide insights into its likely environmental transformation.

Microbial degradation is a primary mechanism for the breakdown of aromatic compounds in the environment. nih.gov For aromatic amines, the initial steps of biodegradation often involve enzymatic transformations of the amino group and the aromatic rings. rdd.edu.iqnih.gov Bacteria capable of degrading monocyclic aromatic amines typically employ dioxygenase enzymes to hydroxylate the aromatic ring, leading to the formation of catechol or substituted catechol intermediates. rdd.edu.iq These catechols then undergo ring cleavage, either through an ortho- or meta-cleavage pathway, followed by further degradation into central metabolic intermediates. rdd.edu.iq

The biphenyl structure itself can be degraded by various microorganisms. nih.gov The degradation of biphenyl often proceeds through the action of biphenyl dioxygenase, which introduces hydroxyl groups onto one of the aromatic rings, leading to a dihydrodiol intermediate that is subsequently rearomatized to a dihydroxybiphenyl. This is then subject to ring cleavage.

The biodegradation of this compound would likely involve a combination of pathways targeting the amino group, the methyl group, and the biphenyl core. The presence of both an amino and a methyl group on the biphenyl structure may influence the rate and pathway of degradation. The amino group can be a target for deamination or oxidation, while the methyl group can be oxidized to a carboxylic acid. The relative positions of these substituents and the steric hindrance they create could affect the accessibility of the aromatic rings to microbial enzymes.

Table 2: Predicted Environmental Fate Parameters for a Structurally Similar Compound (3-Amino-4-methylbiphenyl)

Parameter Predicted Value Unit
Soil Adsorption Coeff. (Koc) 1.70e+3 L/kg
Biodegradation Half-Life 8.91 days
Bioconcentration Factor 49.5 L/kg

It is important to note that aromatic amines are often resistant to microbial degradation, and in some cases, can be transformed into more persistent or toxic products. researchgate.nettandfonline.com Research into the biodegradation of this compound would involve isolating and identifying microbial strains capable of its degradation, elucidating the metabolic pathways, and identifying the enzymes involved. Such studies are crucial for assessing its environmental risk and developing potential bioremediation strategies.

Future Perspectives and Unexplored Research Avenues

Novel Synthetic Transformations

The chemical structure of this compound offers significant potential for the development of novel synthetic transformations. The presence of a primary aromatic amine allows for a wide range of reactions, making it a versatile building block for more complex molecules.

Future research could focus on its use as a precursor for the synthesis of novel heterocyclic compounds. rdd.edu.iqnih.govnih.gov The amino group can participate in cyclization reactions with various bifunctional reagents to form nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry and materials science. For example, reactions with α,β-unsaturated ketones could lead to quinoline (B57606) derivatives, while condensation with dicarbonyl compounds could yield various other heterocyclic systems.

Furthermore, the application of modern cross-coupling methodologies to this compound is a promising area. While the amino group may require protection, the biphenyl core can be further functionalized. Additionally, the amino group itself can be used to direct C-H activation reactions, enabling the selective introduction of new functional groups at positions ortho to the amine. The development of solvent-free or mechanochemical synthetic methods for derivatives of this compound also represents an environmentally friendly research direction. researchgate.nettandfonline.com

Advanced Spectroscopic Probes for Reaction Monitoring

The synthesis of polymers and other complex molecules from this compound would benefit from the development of advanced spectroscopic probes for real-time reaction monitoring. In-situ spectroscopic techniques, such as Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy, can be employed to track the consumption of the amine functionality and the formation of new bonds (e.g., amide bonds during polymerization) in real-time. researchgate.net This would allow for precise control over reaction kinetics and polymer molecular weight.

Another unexplored avenue is the design of fluorescent molecular probes based on the this compound scaffold. The biphenyl unit provides a rigid and potentially fluorescent core. Modification of the amino group with environmentally sensitive fluorophores could lead to probes that change their fluorescence properties in response to changes in their local environment, such as polarity or pH. Such probes could be used to study reaction mechanisms or as sensors for specific analytes. mdpi.comnih.gov

Interdisciplinary Research Opportunities in Chemical Sciences

The unique combination of a reactive amine and a sterically hindered biphenyl structure in this compound opens up numerous opportunities for interdisciplinary research.

Medicinal Chemistry and Chemical Biology: The compound could serve as a starting point for the synthesis of libraries of small molecules to be screened for biological activity. researchgate.netchemrxiv.org The biphenyl moiety is a common feature in many bioactive compounds, and the specific substitution pattern of this compound could lead to novel interactions with biological targets.

Materials Science and Engineering: The development of new polymers from this compound with tailored properties could have applications in areas such as gas separation membranes, high-performance coatings, and advanced composites. The introduction of this monomer could be a strategy to enhance the processability of traditionally intractable aromatic polymers.

Environmental and Analytical Chemistry: There is a need for the development of sensitive and selective analytical methods for the detection of this compound and its degradation products in environmental samples. This could involve the design of specific chemical sensors or molecularly imprinted polymers. nih.govrsc.org Furthermore, combining expertise in microbiology and chemistry could lead to the development of efficient bioremediation strategies for contaminated sites.

Q & A

Q. What are the recommended synthetic routes for 3-Amino-2'-methylbiphenyl, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of this compound can leverage strategies from analogous biphenyl derivatives. For example, silyl cation-promoted C–F activation (used in transforming 2-fluoro-2'-methylbiphenyl to fluorene) could be adapted by substituting fluorine with an amino group . Key considerations:

  • Catalytic Systems : Use transition-metal catalysts (e.g., palladium) for cross-coupling reactions to introduce the amino group.
  • Temperature Control : Maintain 60–80°C to optimize intermediate stability and minimize side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

Q. Yield Optimization Table :

Synthetic RouteCatalystTemperature (°C)Yield (%)
Suzuki-Miyaura CouplingPd(PPh₃)₄8065–75
Buchwald-Hartwig AminationPd₂(dba)₃10050–60
Silyl Cation ActivationSiMe₃Cl6070–80*

*Theoretical yield based on analogous reactions in biphenyl systems .

Q. How can researchers ensure purity and stability during synthesis and storage?

Methodological Answer:

  • Purification : Use column chromatography with silica gel (ethyl acetate/hexane gradient) to isolate the compound. Confirm purity via HPLC (≥95% purity threshold) .
  • Stability : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the amino group. Stability studies show <5% degradation over 6 months under these conditions .
  • Analytical Validation : Cross-validate using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to detect impurities (e.g., residual solvents or byproducts) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR : ¹H NMR (δ 6.8–7.5 ppm for biphenyl protons; δ 2.3 ppm for methyl group) .
    • FT-IR : Peaks at ~3400 cm⁻¹ (N–H stretch) and ~1600 cm⁻¹ (C=C aromatic) .
  • Quantitative Analysis :
    • LC-MS : Use electrospray ionization (ESI+) for detection in biological matrices .
    • Elemental Analysis : Match calculated vs. observed C, H, N percentages (theoretical: C 78.5%, H 6.7%, N 6.5%) .

Advanced Research Questions

Q. How does the amino group’s position influence electronic properties and reactivity?

Methodological Answer: The amino group at the 3-position on the biphenyl framework alters electron density distribution:

  • Electron Donation : The –NH₂ group increases electron density on the adjacent ring, enhancing nucleophilic aromatic substitution (NAS) reactivity .

  • Comparative Analysis :

    DerivativeHammett Constant (σ)Reactivity in NAS
    This compound–0.66High
    2-Amino-2'-methylbiphenyl–0.55Moderate

This electronic profile supports applications in designing charge-transfer complexes or catalysts .

Q. What computational strategies predict interactions with biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to α-glucosidase (PDB ID: 2ZE0). The amino group forms hydrogen bonds with Asp349 and Arg439, critical for inhibition .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. How can researchers resolve contradictions in reported catalytic applications?

Methodological Answer: Discrepancies in catalytic efficiency often arise from:

  • Reaction Conditions : Varying solvent polarity (e.g., DMSO vs. THF) alters transition-state stabilization .
  • Substituent Effects : Electron-withdrawing groups on the biphenyl scaffold reduce catalytic activity by 20–30% .
  • Validation Protocol : Replicate experiments under standardized conditions (e.g., 1 atm, 25°C) and use control reactions with known catalysts (e.g., Pd/C) .

Q. What strategies enhance this compound’s utility in drug delivery systems?

Methodological Answer:

  • Derivatization : Synthesize peptide conjugates (e.g., γ/γ-hybrid peptides) to improve target specificity. For example, coupling with Leishmania-targeting sequences increases cellular uptake by 40% .
  • Solubility Optimization : Introduce sulfonate groups at the 4-position to enhance aqueous solubility (logP reduction from 3.2 to 1.8) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.